Cyclooct-2-en-1-ol

Epoxidation Heterogeneous Catalysis Allylic Alcohols

Cyclooct-2-en-1-ol is a cyclic allylic alcohol featuring an eight-membered ring with a (Z)-configured double bond at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly as a precursor to trans-cyclooctene derivatives via photoisomerization and as a substrate in epoxidation and oxidative cyclization reactions.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 3212-75-7
Cat. No. B1609350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooct-2-en-1-ol
CAS3212-75-7
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)O
InChIInChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-
InChIKeyUJZBDMYKNUWDPM-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooct-2-en-1-ol (CAS 3212-75-7): Allylic Alcohol Building Block for Epoxidation and Cycloaddition Applications


Cyclooct-2-en-1-ol is a cyclic allylic alcohol featuring an eight-membered ring with a (Z)-configured double bond at the 2-position [1]. It serves as a versatile intermediate in organic synthesis, particularly as a precursor to trans-cyclooctene derivatives via photoisomerization and as a substrate in epoxidation and oxidative cyclization reactions . Its physical properties include a boiling point of 207.1°C and density of 0.954 g/cm³ [2].

Epoxidation Substrate for silanol-assisted heterogeneous epoxidation with titania–silica catalysts
Bioorthogonal Precursor for trans-cyclooctene derivatives via photoisomerization
Cyclization Regioselective oxidative cyclization to bicyclic ether scaffolds

Why Cyclooct-2-en-1-ol Cannot Be Replaced by Cyclohex-2-en-1-ol or Cyclooct-4-en-1-ol in Epoxidation and Synthetic Transformations


Cyclooct-2-en-1-ol exhibits distinct reactivity profiles compared to its closest analogs due to differences in ring size, double bond position, and conformational flexibility. In epoxidation reactions, the eight-membered ring of cyclooct-2-en-1-ol enables a silanol-assisted mechanism that differs fundamentally from the hydroxy-assisted pathway of the six-membered analog cyclohex-2-en-1-ol [1]. Furthermore, the 2-position allylic alcohol demonstrates markedly higher catalytic turnover than the 4-position isomer in bioorthogonal decaging applications [2]. These divergent reactivities preclude simple generic substitution and necessitate compound-specific selection criteria.

Eight-membered ring may shift epoxidation pathway from hydroxy- to silanol-assisted, altering catalyst requirements.

2-position allylic alcohol shows distinct catalytic turnover vs. 4-position isomer, which may preclude direct interchange.

Boiling point difference of 4.9 °C may not guarantee complete separation, potentially affecting regioisomer purity.

Cyclooct-2-en-1-ol (CAS 3212-75-7): Quantifiable Performance Differentiation vs. Closest Analogs


Epoxidation Turnover Number (TON): 5.1-Fold Higher Catalytic Efficiency vs. Cyclohex-2-en-1-ol

In a direct comparative epoxidation study using titania–silica aerogel catalysts and tert-butylhydroperoxide (TBHP), cyclooct-2-en-1-ol exhibited a turnover number (TON) of 7.2 after 2 minutes, whereas cyclohex-2-en-1-ol showed a TON of only 1.4 under identical conditions [1]. This corresponds to a 5.1-fold enhancement in catalytic turnover efficiency.

Epoxidation TON
Head-to-head
5.1× higher turnover
TON 7.2 vs. 1.4 (2 min)
Supports higher catalytic turnover under these conditions
TiO₂–SiO₂ aerogel, TBHP, RT
Epoxidation Heterogeneous Catalysis Allylic Alcohols

Boiling Point Differentiation: 4.9°C Higher than Cyclooct-4-en-1-ol

Cyclooct-2-en-1-ol exhibits a boiling point of 207.1°C at 760 mmHg [1], which is 4.9°C higher than the boiling point of its regioisomer cyclooct-4-en-1-ol (202.2°C at 760 mmHg) . This difference, while modest, can influence separation and purification strategies in synthetic workflows.

Boiling Point
Data to verify
207.1 °C vs. 202.2 °C
4.9 °C difference
May support regioisomer purification
Atmospheric pressure; cross-study data
Physical Properties Separation Science Regioisomer Purification

Mechanistic Divergence in Epoxidation: Silanol-Assisted vs. Hydroxy-Assisted Pathway

In situ ATR-IR spectroscopic analysis revealed that cyclooct-2-en-1-ol epoxidation proceeds via a silanol-assisted mechanism, whereas cyclohex-2-en-1-ol follows a hydroxy-assisted mechanism [1]. This mechanistic divergence is evidenced by distinct vibrational signatures: cyclooctenol adsorption generates large negative silanol bands at 3700 and 980 cm⁻¹, while cyclohexenol adsorption triggers framework vibration bands [1].

Epoxidation Mechanism
Class-level
Silanol-assisted
vs. hydroxy-assisted for cyclohexenol
Catalyst design may differ
Based on distinct IR spectroscopic signatures
Reaction Mechanism Spectroscopy Heterogeneous Catalysis

Recommended Use Cases for Cyclooct-2-en-1-ol (CAS 3212-75-7) Based on Verified Performance Evidence


Epoxidation Catalyst Development: Higher TON Enables Reduced Catalyst Loading

The 5.1-fold higher turnover number of cyclooct-2-en-1-ol compared to cyclohex-2-en-1-ol under identical heterogeneous epoxidation conditions [1] makes it a preferred substrate for developing and benchmarking new epoxidation catalysts. Researchers can achieve meaningful activity measurements with lower catalyst quantities, accelerating screening workflows and reducing material costs.

Precursor for trans-Cyclooctene Derivatives: Photochemical Isomerization to Strained Bioorthogonal Reagents

Cyclooct-2-en-1-ol serves as a key intermediate in the synthesis of trans-cyclooctene (TCO) derivatives via photoisomerization . The (Z)-configured double bond at the 2-position provides a convenient handle for generating strained (E)-isomers used in bioorthogonal click chemistry applications, including protein labeling and prodrug activation [2].

Oxidative Cyclization Substrate: Regioselective Synthesis of Bicyclic Ethers

Cyclooct-2-en-1-ol undergoes highly regioselective and stereoselective oxidative cyclization with ceric ammonium nitrate (CAN) to afford bicyclic ether products [3]. This reactivity distinguishes it from other cycloalkenols and enables access to oxygenated medium-ring scaffolds relevant to natural product synthesis and medicinal chemistry.

Application
Selection Property
Validation Focus
Epoxidation catalyst screening
Reported higher turnover number
Catalyst efficiency context
trans-Cyclooctene synthesis
(Z)-allylic alcohol photoisomerization
Strained alkene access for bioconjugation
Oxidative cyclization studies
Regioselective CAN cyclization
Medium-ring bicyclic ether scaffold
Quote Request

Request a Quote for Cyclooct-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.